![molecular formula C21H26N2O4 B7467392 Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate, also known as MHPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MHPB is a selective antagonist of the dopamine D3 receptor and has been studied for its potential use in treating drug addiction and other neurological disorders.
Mécanisme D'action
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate is a selective antagonist of the dopamine D3 receptor, which is involved in reward processing and drug addiction. By blocking the dopamine D3 receptor, Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate reduces the rewarding effects of drugs of abuse such as cocaine and decreases drug-seeking behavior.
Biochemical and Physiological Effects:
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has been shown to reduce the rewarding effects of cocaine and decrease drug-seeking behavior in animal models. Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has also been shown to have neuroprotective effects in animal models of Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor. However, one limitation is that Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has a relatively short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate. One direction is to further explore its potential use in treating drug addiction and other neurological disorders. Another direction is to develop more potent and longer-lasting derivatives of Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate. Additionally, more research is needed to fully understand the biochemical and physiological effects of Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate and its potential side effects.
Méthodes De Synthèse
The synthesis of Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate involves the reaction of 4-hydroxybenzoic acid with 1-benzyl-4-(2-hydroxy-3-chloropropyl)piperazine to form methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified using column chromatography to obtain pure Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate.
Applications De Recherche Scientifique
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has been studied extensively for its potential use in treating drug addiction, particularly cocaine addiction. Studies have shown that Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate can reduce the rewarding effects of cocaine and decrease drug-seeking behavior in animal models. Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has also been studied for its potential use in treating other neurological disorders such as schizophrenia and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-26-21(25)17-7-9-20(10-8-17)27-16-19(24)15-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10,19,24H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXMCTZQHUOALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.